![molecular formula C13H12BrN3 B1491407 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1305256-77-2](/img/structure/B1491407.png)
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with halides or pseudohalides. In the case of “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine”, the 4-bromophenyl could potentially be coupled with a cyclopropylpyrimidin-4-amine boronic acid .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The pyrimidine ring is a planar, aromatic ring, and the cyclopropyl group is a small, strained three-membered ring. The 4-bromophenyl group consists of a phenyl ring with a bromine atom attached at the 4-position .Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. The pyrimidine ring could potentially undergo electrophilic substitution reactions .Scientific Research Applications
Chemical Properties and Reactions
- SN(ANRORC) Mechanism in Pyrimidine Reactions : The amination of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia has been studied, revealing an SN(ANRORC) mechanism involving an open-chain intermediate (Kroon & Plas, 2010).
- Cine-Amination of Pyrimidines : Investigations into the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia suggest that the conversion into corresponding 4-substituted-6-aminopyrimidines can partially proceed via an SN(ANRORC) mechanism (Rasmussen et al., 1978).
Synthesis and Medicinal Chemistry Applications
- Synthesis of Thio-Substituted Derivatives : The synthesis of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, has been explored, along with their antimicrobial activities (Gad-Elkareem et al., 2011).
- Synthesis of α-Aminophosphonates : Efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid demonstrates potential applications in pharmaceutical synthesis (Reddy et al., 2014).
- GPR119 Agonists for Glucose Tolerance : Synthesis and structure-activity relationship studies of 4-amino-2-phenylpyrimidine derivatives, including 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, as GPR119 agonists for improving glucose tolerance in mice, indicate pharmaceutical applications (Negoro et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Mode of Action
For instance, pyrazoline derivatives have been reported to affect AchE activity, which can lead to behavioral changes and body movement impairment .
Biochemical Pathways
They have been reported to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Pharmacokinetics
Related compounds have been reported to have good oral bioavailability and to be metabolized by the cytochrome p450 system .
Result of Action
Related compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
Related compounds have been reported to be environmentally benign and stable under various conditions .
properties
IUPAC Name |
6-(4-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPDOGKFNFIAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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